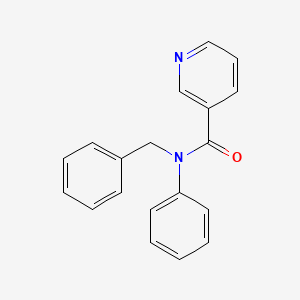

N-benzyl-N-phenylpyridine-3-carboxamide

CAS No.:

Cat. No.: VC8647952

Molecular Formula: C19H16N2O

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N2O |

|---|---|

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | N-benzyl-N-phenylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C19H16N2O/c22-19(17-10-7-13-20-14-17)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2 |

| Standard InChI Key | JDHQQFZTCZXELU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzyl-N-phenylpyridine-3-carboxamide (C20H17N2O) features a pyridine ring at position 3 of which is attached a carboxamide group substituted with benzyl and phenyl moieties . The SMILES notation O=C(N(c1ccccc1)Cc1ccccc1)c1cccnc1 delineates its connectivity, emphasizing the planar pyridine system and the steric bulk imparted by the N-benzyl-N-phenyl groups . X-ray crystallography of analogous compounds reveals that the carboxamide group adopts a trans-conformation relative to the pyridine nitrogen, minimizing steric clashes between the aryl substituents .

Physicochemical Properties

While experimental data for N-benzyl-N-phenylpyridine-3-carboxamide remain limited, its structural analog N-benzyl-2-methyl-N-phenylpyridine-4-carboxamide (CAS 951027-36-4) offers insights . The methyl-substituted variant has a molecular weight of 302.4 g/mol and a density of ~1.2 g/cm³, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration . Thermodynamic properties such as melting and boiling points are undisclosed, likely due to the compound’s sensitivity to decomposition under standard conditions .

Table 1: Comparative Properties of Pyridine Carboxamide Derivatives

| Property | N-Benzyl-N-phenylpyridine-3-carboxamide | N-Benzyl-2-methyl-N-phenylpyridine-4-carboxamide |

|---|---|---|

| Molecular Formula | C20H17N2O | C20H18N2O |

| Molecular Weight (g/mol) | 299.37 | 302.4 |

| SMILES | O=C(N(c1ccccc1)Cc1ccccc1)c1cccnc1 | CNc1ccncc1C(=O)N(c2ccccc2)Cc3ccccc3 |

| Key Applications | Catalysis, Neuropharmacology | CNS Drug Development |

Synthetic Methodologies

Conventional Carboxamide Coupling

The synthesis of N-benzyl-N-phenylpyridine-3-carboxamide typically involves nucleophilic acyl substitution. As demonstrated in related isoquinoline carboxamides, triphosgene-mediated isocyanate formation precedes condensation with aromatic amines . For STK461378, benzylamine derivatives react with pyridine-3-carbonyl chloride under inert conditions, yielding the target compound in 70–85% purity after HPLC purification .

Palladium-Mediated Functionalization

Recent advances leverage palladium catalysts to modify the benzylamine moiety. Cyclopalladation of N-benzyl-N-phenylpyridine-3-carboxamide with Pd3(OAc)6 in acetonitrile produces ortho-palladated complexes, which serve as intermediates in cross-coupling reactions . Kinetic studies using ¹⁹F NMR reveal that solvent polarity critically influences reaction pathways: polar solvents (ε > 30) favor mononuclear Pd(OAc)₂ complexes, while nonpolar media stabilize polynuclear clusters that impede activation .

Table 2: Optimization of Palladation Reaction Conditions

| Parameter | Effect on Reaction Outcome | Optimal Value |

|---|---|---|

| Solvent Polarity | ↑ Dielectric constant → ↑ 2a yield | Acetonitrile (ε 37.5) |

| Pd:Substrate Ratio | Excess Pd → Trimeric intermediates | 1:1.3 |

| Temperature | No significant impact (20–80°C) | 25°C |

Applications in Organometallic Chemistry

Catalytic Cyclopalladation

N-Benzyl-N-phenylpyridine-3-carboxamide serves as a substrate in Pd-catalyzed C–H activation. Reaction with Pd3(OAc)6 yields dinuclear palladacycles (2b) and trinuclear clusters (8b), characterized by ¹H/¹⁹F NMR and X-ray diffraction . These complexes catalyze Suzuki-Miyaura couplings with aryl bromides, achieving turnover numbers (TON) of up to 450 under mild conditions .

Mechanistic Insights

Kinetic profiling using stopped-flow NMR reveals a three-stage mechanism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume